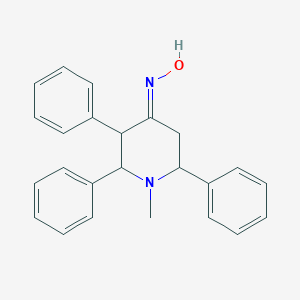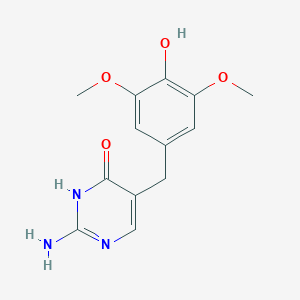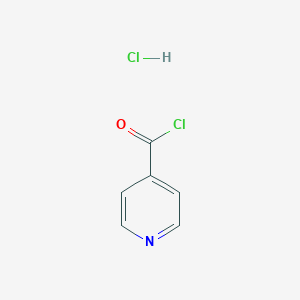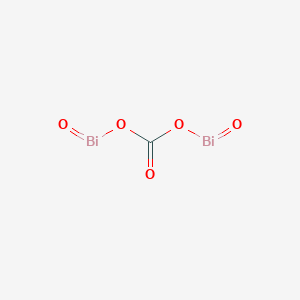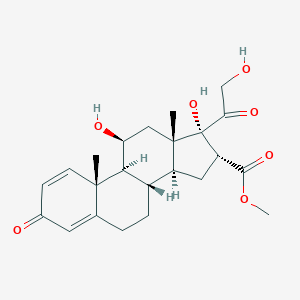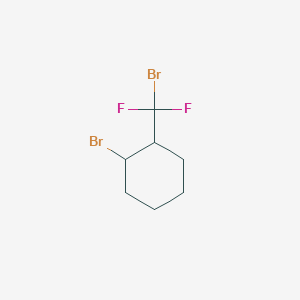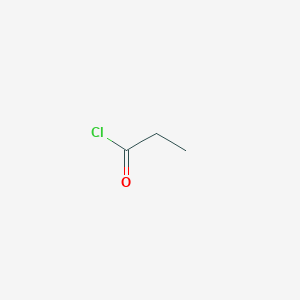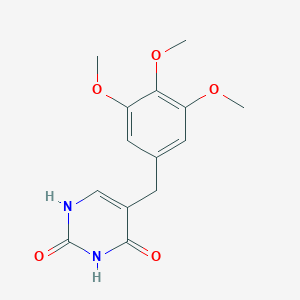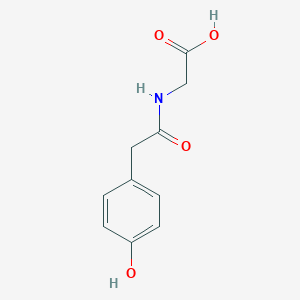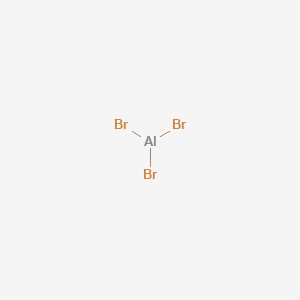![molecular formula C12H10N4O4 B048243 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione CAS No. 115705-62-9](/img/structure/B48243.png)
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first isolated from the Australian plant Duboisia myoporoides, and has since been synthesized using various methods. In
Mecanismo De Acción
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. This results in the recruitment of immune cells to the tumor microenvironment, leading to tumor cell death and inhibition of tumor growth. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to induce apoptosis in tumor cells.
Efectos Bioquímicos Y Fisiológicos
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to have several biochemical and physiological effects. It induces the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment of immune cells to the tumor microenvironment. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione also induces the production of nitric oxide, which plays a role in tumor cell death. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the STING pathway and its effects on the immune system. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been extensively studied in animal models, providing a wealth of data on its anti-cancer properties. However, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has a short half-life in the body, which can limit its effectiveness as an anti-cancer agent.
Direcciones Futuras
There are several future directions for research on 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione. One area of interest is the development of more potent and selective STING agonists. Another area of interest is the combination of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione with other anti-cancer therapies, such as checkpoint inhibitors and CAR-T cell therapy. In addition, further studies are needed to understand the mechanism of action of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione and its effects on the immune system. Finally, clinical trials are needed to determine the safety and efficacy of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione in human patients with cancer.
Métodos De Síntesis
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione can be synthesized using several methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic anhydride in the presence of sulfuric acid, or the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic acid in the presence of acetic anhydride and sulfuric acid. The compound can also be synthesized using a one-pot reaction involving the condensation of 2-amino-4,6-dimethylpyrimidine with phthalic anhydride and acetic anhydride in the presence of sulfuric acid.
Aplicaciones Científicas De Investigación
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models, including melanoma, lung cancer, and colon cancer. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies. In addition to its anti-cancer properties, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been studied for its potential as an anti-inflammatory and anti-viral agent.
Propiedades
Número CAS |
115705-62-9 |
|---|---|
Nombre del producto |
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione |
Fórmula molecular |
C12H10N4O4 |
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
5,10-dihydroxy-2,7-dimethyl-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C12H10N4O4/c1-3-13-7-5(11(19)15-3)10(18)8-6(9(7)17)12(20)16-4(2)14-8/h17-18H,1-2H3,(H,13,15,19)(H,14,16,20) |
Clave InChI |
PWWFWQJNFVLRFK-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)C)O)C(=O)N1 |
SMILES canónico |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O |
Sinónimos |
Pyrimido[4,5-g]quinazoline-4,9-dione, 1,6-dihydro-5,10-dihydroxy-2,7-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



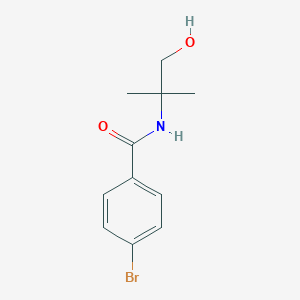
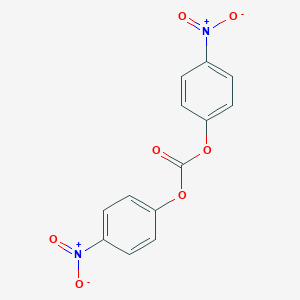
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
